molecular formula C9H6ClNO B2494773 7-Chloroisoquinolin-6-ol CAS No. 2445792-66-3

7-Chloroisoquinolin-6-ol

Cat. No. B2494773
CAS RN: 2445792-66-3
M. Wt: 179.6
InChI Key: HFRSYCXBMSFOPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-Chloroisoquinolin-6-ol often involves selective nucleophilic attack strategies and can be enhanced by methodologies such as ultrasound irradiation for the development of new derivatives with potential biological activities. For example, derivatives have been synthesized through reactions involving potassium salts and nucleophilic aromatic substitution, highlighting the versatility and reactivity of the isoquinolinol nucleus (Cai et al., 2019; Aboelnaga & El-Sayed, 2018).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by complex three-dimensional arrangements, often determined using X-ray crystallography. These structures reveal intricate details about molecular conformations, intermolecular interactions, and the overall spatial arrangement of atoms within the crystal lattice, contributing to our understanding of their chemical behavior and reactivity (Cai et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can lead to the formation of various bioactive molecules. Techniques such as organocatalytic synthesis have been utilized to create compounds with potential antinociceptive, anti-inflammatory, and anticonvulsant activities (Wilhelm et al., 2014). Moreover, the structural modification of these compounds has been explored to enhance their antimicrobial and antimalarial properties, demonstrating the chemical versatility and potential pharmacological relevance of this compound derivatives (Fatima et al., 2021).

Scientific Research Applications

Antimicrobial and Antiparasitic Applications

  • Antiparasitic Potential : Clioquinol, a related compound, initially used as an oral anti-parasitic agent, has been reevaluated for its potential beyond antimicrobial activities, including cancer therapy and Alzheimer's disease treatment due to its ability to bind copper and dissolve beta-amyloid plaques (Mao & Schimmer, 2008).

Anticancer Research

  • Cancer Therapy : Chloroquine and its analogs have been explored for their efficacy in cancer treatment, demonstrating potential to sensitize tumor cells to cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner (Solomon & Lee, 2009).

Corrosion Inhibition

  • Anti-corrosion Properties : The anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives has been investigated, revealing significant protective effects against mild steel corrosion in acidic medium, indicating potential industrial applications (Douche et al., 2020).

Antimalarial Activity

  • Antimalarial Activity : Research into quinoline-substituted furanone derivatives highlighted their effectiveness against malaria, with certain compounds exhibiting excellent activity and identified as selective falcipain-2 inhibitors, suggesting a targeted approach for antimalarial therapy (Akhter et al., 2015).

Chemotherapeutic Enhancement

  • Chemotherapy Enhancement : Studies have shown that chloroquine sensitizes breast cancer cells to chemotherapy independently of autophagy, suggesting its utility in enhancing the efficacy of cancer treatments (Maycotte et al., 2012).

Chemical Sensing

  • Magnesium Ion Sensing : A chemosensor based on diaza-18-crown-6 appended with 7-chloroquinoline groups demonstrated effectiveness in fluorescing in the presence of Mg2+, offering potential applications in biochemical sensing (Prodi et al., 1998).

Dual Antimicrobial and Antiviral Properties

  • Antimicrobial and Antiviral : Novel 7-chloroquinoline derivatives have been synthesized and evaluated for their antimicrobial, antimalarial, and anticancer activities, showing moderate antimalarial activity and promising antitumor effects on various cancer cell lines (Aboelnaga & El-Sayed, 2018).

properties

IUPAC Name

7-chloroisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-7-5-11-2-1-6(7)4-9(8)12/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRSYCXBMSFOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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